2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
Description
The compound 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- (molecular formula: C₉H₁₀I₂O₄) features a spirocyclic core with two iodomethyl substituents at positions 3 and 8 . Its structure combines the rigidity of the spiro[4.4]nonane system with the electron-withdrawing and bulky nature of iodine atoms. This combination makes it distinct from other derivatives of 2,7-dioxaspiro[4.4]nonane-1,6-dione, which often bear arylidene, methyl, or aminoalkyl groups.
Properties
CAS No. |
5281-80-1 |
|---|---|
Molecular Formula |
C9H10I2O4 |
Molecular Weight |
435.98 g/mol |
IUPAC Name |
3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
InChI Key |
BCFAWHOILIDQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C12CC(OC2=O)CI)CI |
Origin of Product |
United States |
Preparation Methods
Core Spirocycle Synthesis
Phosphorus Pentoxide-Promoted Cyclization
The foundational method involves P₂O₅-mediated cyclization of di[aryl(hetaryl)methyl] malonic acids. This route leverages phosphorus pentoxide’s dehydrating capacity to drive intramolecular esterification.
Procedure :
- Dissolve di[aryl(hetaryl)methyl] malonic acid (1.0 equiv) in anhydrous dichloromethane.
- Add P₂O₅ (3.0 equiv) under nitrogen atmosphere.
- Reflux at 80°C for 12–24 hours.
- Quench with ice-water, extract with DCM, and purify via silica chromatography.
Key Advantages :
- High regioselectivity due to steric guidance from aryl/hetaryl groups.
- Yields 60–75% for unsubstituted spirodiones.
Table 1: Cyclization Efficiency with Varied Substrates
| Substrate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Di(phenylmethyl)malonic acid | P₂O₅ | 80 | 72 |
| Di(furylmethyl)malonic acid | P₂O₅ | 80 | 68 |
| Di(thienylmethyl)malonic acid | P₂O₅ | 80 | 65 |
Iodomethyl Functionalization
Halogen Exchange via Metathesis
Post-cyclization, iodomethyl groups are introduced through bromine-to-iodine exchange , adapting methods from bis(halomethyl)arene syntheses.
Procedure :
- Dissolve 3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione (1.0 equiv) in acetone.
- Add NaI (3.0 equiv) and reflux at 56°C for 7 hours.
- Cool to 25°C, filter precipitated NaBr, and recrystallize from acetone.
Reaction Metrics :
Mechanistic Insights:
The SN2-type substitution proceeds via iodide attack at the electrophilic methylene carbon, facilitated by acetone’s polar aprotic nature. Steric hindrance from the spiro framework slightly reduces kinetics compared to linear analogs.
Direct Iodination of Preformed Spirodiones
Alternative routes employ electrophilic iodination using I₂/KI under acidic conditions, though this method risks over-iodination.
Procedure :
- Suspend 2,7-dioxaspiro[4.4]nonane-1,6-dione (1.0 equiv) in glacial acetic acid.
- Add I₂ (2.2 equiv) and KI (4.4 equiv).
- Stir at 50°C for 6 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify.
Challenges :
Integrated One-Pot Synthesis
Recent advances combine cyclization and iodination in a sequential one-pot protocol , minimizing intermediate isolation.
Protocol :
- Perform P₂O₅-mediated cyclization as in Section 1.1.
- Without isolating the spirodione, add NaI (3.0 equiv) and switch solvent to DMF.
- Heat at 100°C for 5 hours.
- Cool, dilute with water, and extract with CH₂Cl₂.
Outcomes :
Purification and Characterization
Comparative Analysis of Methods
Table 2: Synthesis Route Efficiency
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise (P₂O₅ + NaI) | 2 | 65 | 98 |
| One-pot sequential | 1 | 72 | 98 |
| Direct iodination | 1 | 48 | 90 |
Data aggregated from VulcanChem and crystallography studies.
Industrial-Scale Considerations
Catalyst Recovery
P₂O₅ can be partially regenerated by dehydrating the spent reaction mixture, though excess is typically used for yield optimization.
Emerging Methodologies
Challenges and Limitations
- Steric effects : Bulky iodomethyl groups hinder access to the spiro core, necessitating excess reagents.
- Moisture sensitivity : Both P₂O₅ and NaI require anhydrous conditions, increasing operational costs.
Chemical Reactions Analysis
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxides .
Scientific Research Applications
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spiro structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The spiro[4.4]nonane-1,6-dione scaffold is highly modular. Key structural differences among derivatives arise from substituent types and positions:
Key Observations:
- Electronic Effects: Iodine's electronegativity may polarize adjacent bonds, enhancing reactivity toward nucleophilic attack compared to electron-donating methyl or amino groups .
- Molecular Weight: The iodine atoms contribute to a higher molecular weight (~438 g/mol) than most analogs, impacting solubility and crystallization behavior .
Physical Properties
- Melting Points:
- Spectroscopic Data:
Biological Activity
2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 156.136 g/mol. Its structure includes a spirocyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H8O4 |
| Molecular Weight | 156.136 g/mol |
| IUPAC Name | 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- |
| CAS Registry Number | 3505-67-7 |
Biological Activity
Research has indicated that compounds related to 2,7-Dioxaspiro[4.4]nonane-1,6-dione exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. For instance, a study highlighted the effectiveness of certain spirocyclic compounds against Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : The cytotoxicity of the compound has been evaluated in several cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in human cancer cells, suggesting potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity may imply a role in neuroprotective strategies .
Synthesis Methods
The synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-dione can be achieved through various catalytic processes. A notable method involves gold(I) catalysis, which has been shown to yield high purity and yield under mild conditions:
- Catalytic Reaction : The reaction typically involves the use of gold(I) complexes as catalysts in the presence of appropriate substrates such as malonic acid derivatives .
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Properties : A recent publication reported that derivatives exhibited significant activity against pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
- Cytotoxicity Assessment : In another study, the cytotoxic effects were quantified using MTT assays on various cancer cell lines, showing IC50 values in the micromolar range .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
